N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethylamino propyl chain, and a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: The cyclohexyl and dimethylamino propyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nucleophiles and facilitate their attack on the electrophilic centers of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, various nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The nitro group and the dimethylamino propyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-aminopyrimidine-2,4,6-triamine: Similar structure but with an amino group instead of a nitro group.
N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-chloropyrimidine-2,4,6-triamine: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N4-cyclohexyl-N2-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its amino and chloro analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic interactions or reactivity profiles.
Properties
Molecular Formula |
C15H27N7O2 |
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Molecular Weight |
337.42 g/mol |
IUPAC Name |
4-N-cyclohexyl-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C15H27N7O2/c1-21(2)10-6-9-17-15-19-13(16)12(22(23)24)14(20-15)18-11-7-4-3-5-8-11/h11H,3-10H2,1-2H3,(H4,16,17,18,19,20) |
InChI Key |
WZHQYYVHJVQNAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC(=C(C(=N1)NC2CCCCC2)[N+](=O)[O-])N |
solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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